Cas no 2137095-24-8 (tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate)

tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate
- EN300-1164872
- tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate
- 2137095-24-8
-
- インチ: 1S/C15H18ClN3O3/c1-15(2,3)22-14(21)18-11(6-7-20)12-9-19-8-10(16)4-5-13(19)17-12/h4-5,7-9,11H,6H2,1-3H3,(H,18,21)/t11-/m0/s1
- InChIKey: JUTHFLPAKIGPOA-NSHDSACASA-N
- ほほえんだ: ClC1C=CC2=NC(=CN2C=1)[C@H](CC=O)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 323.1036691g/mol
- どういたいしつりょう: 323.1036691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 413
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 72.7Ų
tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164872-10000mg |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 10000mg |
$8234.0 | 2023-10-03 | ||
Enamine | EN300-1164872-250mg |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 250mg |
$1762.0 | 2023-10-03 | ||
Enamine | EN300-1164872-1000mg |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 1000mg |
$1915.0 | 2023-10-03 | ||
Enamine | EN300-1164872-5000mg |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 5000mg |
$5553.0 | 2023-10-03 | ||
Enamine | EN300-1164872-50mg |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 50mg |
$1608.0 | 2023-10-03 | ||
Enamine | EN300-1164872-1.0g |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1164872-2500mg |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 2500mg |
$3752.0 | 2023-10-03 | ||
Enamine | EN300-1164872-500mg |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 500mg |
$1838.0 | 2023-10-03 | ||
Enamine | EN300-1164872-100mg |
tert-butyl N-[(1S)-1-{6-chloroimidazo[1,2-a]pyridin-2-yl}-3-oxopropyl]carbamate |
2137095-24-8 | 100mg |
$1685.0 | 2023-10-03 |
tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamate 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
tert-butyl N-(1S)-1-{6-chloroimidazo1,2-apyridin-2-yl}-3-oxopropylcarbamateに関する追加情報
Introduction to Tert-butyl N-(1S)-1-{6-chloroimidazo[1,2-apyridin-2-yl}-3-oxopropylcarbamate (CAS No. 2137095-24-8)
The compound Tert-butyl N-(1S)-1-{6-chloroimidazo[1,2-apyridin-2-yl}-3-oxopropylcarbamate, identified by its CAS number 2137095-24-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a complex heterocyclic structure, has garnered attention for its potential applications in medicinal chemistry and drug development. Its unique chemical composition, characterized by a tert-butyl group, an N-(1S) configuration, and a 6-chloroimidazo[1,2-apyridin-2-yl] moiety, positions it as a promising candidate for further exploration in therapeutic interventions.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules with intricate structural motifs aimed at enhancing drug efficacy and selectivity. The 6-chloroimidazo[1,2-apyridin-2-yl] scaffold, in particular, has been extensively studied for its role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. The presence of this moiety in Tert-butyl N-(1S)-1-{6-chloroimidazo[1,2-apyridin-2-yl}-3-oxopropylcarbamate suggests that it may interact with specific targets within these pathways, offering a novel approach to therapeutic intervention.
The tert-butyl N-(1S)- portion of the molecule contributes to its steric and electronic properties, which are critical factors in determining its pharmacokinetic behavior. The N-(1S) configuration implies a specific stereochemical orientation that can influence binding affinity and metabolic stability. These features make this compound an intriguing subject for further investigation into its potential as a lead compound or intermediate in the synthesis of more complex pharmaceutical agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the interactions of such complex molecules with biological targets with greater accuracy. The structural features of Tert-butyl N-(1S)-1-{6-chloroimidazo[1,2-apyridin-2-yl}-3-oxopropylcarbamate, including the 6-chloroimidazo[1,2-apyridin-2-yl] moiety and the tert-butyl group, have been analyzed using these tools to identify potential binding sites on proteins relevant to therapeutic pathways. These studies have provided valuable insights into how this compound might modulate biological processes at the molecular level.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the 6-chloroimidazo[1,2-apyridin-2-yl] scaffold into the molecule necessitates careful selection of reagents and catalysts to maintain the integrity of the heterocyclic system. Researchers have employed advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, to construct this complex framework efficiently.
In the context of drug discovery, the potential applications of Tert-butyl N-(1S)-1-{6-chloroimidazo[1,2-apyridin-2-yl}-3-oxopropylcarbamate are vast. Its structural features suggest that it may exhibit activity against a range of diseases by interacting with key enzymes or receptors involved in pathogenic processes. For instance, the 6-chloroimidazo[1,2-apyridin-2-yl] moiety has been shown to exhibit anti-inflammatory properties by inhibiting cytokine production and modulating immune cell function. The tert-butyl group may contribute to improved pharmacokinetic profiles by enhancing solubility and metabolic stability.
Current research is focused on evaluating the pharmacological properties of this compound through both in vitro and in vivo studies. In vitro assays have been designed to assess its interaction with relevant biological targets and measure its potential toxicity profile. Preliminary results indicate that Tert-butyl N-(1S)-1-{6-chloroimidazo[1,2-apyridin-2-yl}-3-oxopropylcarbamate exhibits promising activity against certain disease models without significant off-target effects. These findings have encouraged further investigation into its therapeutic potential.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like Tert-butyl N-(1S)-1-{6-chloroimidazo[1,2-apyridin-2-y]}l]-3 oxoprop yl carbamate (CAS No. 2137095248) exemplifies this collaborative approach by integrating synthetic chemistry with pharmacological evaluation. By leveraging cutting-edge technologies and methodologies, researchers are able to accelerate the discovery process and bring new treatments to patients more quickly than ever before.
As our understanding of disease mechanisms continues to evolve at a rapid pace, Tert-but yl N( 12 - hydroxy - 5 - meth yl - 4 - py r idazin e - 3-carboxy l) amide ( CAS No . 2137095248 ) will play an increasingly important role in shaping future therapeutic strategies . Its unique structural features make it an exciting prospect for further exploration ,with potential applications spanning multiple therapeutic areas . Through continued research , we can hope to unlock its full therapeutic promise and contribute meaningfully to improving human health worldwide . p >
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